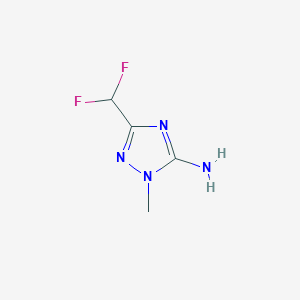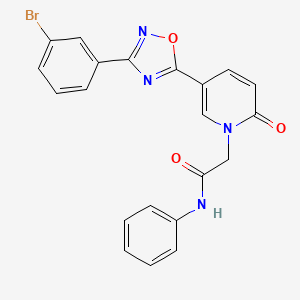![molecular formula C15H19N3O2 B2421098 N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide CAS No. 2415539-69-2](/img/structure/B2421098.png)
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide, also known as MFCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MFCP is a cyclopentanecarboxamide derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. By inhibiting these enzymes, N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function. N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide has also been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide in lab experiments is its specificity for acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in cognitive function. However, one limitation of using N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide.
Orientations Futures
There are several future directions for research on N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide. One potential application is in the treatment of neurological disorders such as Alzheimer's disease. Further research is needed to determine the efficacy and safety of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide in treating these disorders. Another potential direction is in the development of new compounds based on the structure of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide. These compounds may have improved properties, such as increased specificity or reduced toxicity. Overall, N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide is a promising compound with potential applications in scientific research and drug development.
Méthodes De Synthèse
The synthesis of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide involves a multi-step process that starts with the reaction of 2-methylpyrazole with furfural. The resulting product is then reacted with cyclopentanecarboxylic acid to form the desired compound, N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide. The synthesis of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide has been optimized to provide high yields and purity.
Applications De Recherche Scientifique
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide has been found to have potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters in the brain. This makes N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18-13(8-9-17-18)14-7-6-12(20-14)10-16-15(19)11-4-2-3-5-11/h6-9,11H,2-5,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGUKSUHLLPNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide](/img/structure/B2421015.png)


![N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2421021.png)
![2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2421022.png)
![N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2421024.png)
![2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2421028.png)


![N'-(4-(azepan-1-ylsulfonyl)benzoyl)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide](/img/structure/B2421033.png)

![6-benzyl-3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2421036.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-{1-[4-(2-methylpropyl)phenyl]ethyl}acetamide](/img/structure/B2421037.png)